Pentamustine
Overview
Description
Preparation Methods
The synthesis of pentamustine involves multiple steps, starting with the conversion of 2,4-dinitroaniline to a compound that can be further processed into this compound hydrochloride . The process is designed to be simple, convenient, economical, and industrially viable . The current commercial preparation of this compound hydrochloride entails at least nine synthetic steps, involving the use of several hazardous reagents, such as thionyl chloride .
Chemical Reactions Analysis
Pentamustine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The synthesis of this compound often involves reagents like thionyl chloride and conditions such as controlled temperatures and pressures.
Major Products: The primary product of these reactions is this compound hydrochloride, which is used in medical treatments.
Scientific Research Applications
Pentamustine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying alkylating agents.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Industry: Employed in the development of new chemotherapy drugs and treatment protocols.
Mechanism of Action
Pentamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, this compound causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death . It is active against both active and quiescent cells .
Comparison with Similar Compounds
Pentamustine is unique due to its structure, which combines features of both alkylating agents and purine analogs . Similar compounds include:
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
This compound’s distinct structure and mechanism of action make it a valuable compound in the treatment of various cancers and in scientific research.
Properties
CAS No. |
73105-03-0 |
---|---|
Molecular Formula |
C8H16ClN3O2 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2,2-dimethylpropyl)-1-nitrosourea |
InChI |
InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13) |
InChI Key |
UOAFGUOASVSLPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CNC(=O)N(CCCl)N=O |
Canonical SMILES |
CC(C)(C)CNC(=O)N(CCCl)N=O |
73105-03-0 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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